molecular formula C8H6F3N3O4S2 B1672884 Flumethiazide CAS No. 148-56-1

Flumethiazide

Cat. No.: B1672884
CAS No.: 148-56-1
M. Wt: 329.3 g/mol
InChI Key: RGUQWGXAYZNLMI-UHFFFAOYSA-N
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Description

Flumethiazide, with the molecular formula C8H6F3N3O4S2 and a molecular weight of 329.28, is an organic compound classified as a thiazide diuretic and cardiovascular agent . As a sulfonamide derivative, its primary mechanism of action involves the inhibition of sodium-chloride symporters, specifically targeting the SLC12A3 (TSC) transporter in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased urine output (diuresis). Due to this pharmacological activity, this compound has been historically used in clinical studies as an antihypertensive agent and to manage conditions involving fluid retention . The compound has been a subject of research since the late 1950s, providing a foundational model for studying the effects and mechanisms of thiazide diuretics . Today, it remains a valuable reference standard in pharmacological research, particularly in investigations concerning electrolyte balance, renal physiology, and the development of antihypertensive therapies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUQWGXAYZNLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=NS2(=O)=O)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163862
Record name Flumethiazide
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Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

SPARINGLY SOL IN WATER; 50 MG/ML IN BOILING WATER WITH DECOMP; PRACTICALLY INSOL IN ETHYL ACETATE, METHYL ETHYL KETONE, BENZENE, TOLUENE; SOL IN METHANOL, ETHANOL, DIMETHYL FORMAMIDE
Record name FLUMETHIAZIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS

CAS No.

148-56-1
Record name Flumethiazide
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Record name Flumethiazide [INN:BAN]
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Record name FLUMETHIAZIDE
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Preparation Methods

Classical Synthesis of Flumethiazide

The foundational synthesis of this compound was established by Yale et al. in 1959, involving a cyclocondensation reaction between 4-amino-6-trifluoromethyl-1,3-benzenedisulfonamide and formaldehyde under acidic conditions. This method remains a benchmark for its simplicity and reproducibility.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of formaldehyde, followed by cyclization to form the 1,2,4-benzothiadiazine ring. Sulfur dioxide is eliminated during the process, yielding the 1,1-dioxide structure. Typical conditions involve refluxing in glacial acetic acid at 110°C for 6–8 hours, achieving yields of 68–72%.

Purification and Yield Optimization

Crude this compound is purified via recrystallization from ethanol-water mixtures. Yale’s method reports a melting point of 265–267°C, consistent with modern purity standards. Later modifications by Holdrege et al. introduced dimethylformamide (DMF) as a co-solvent, reducing reaction time to 4 hours and improving yields to 78%.

Modern Synthetic Modifications

Recent advances focus on solvent selection, catalytic efficiency, and green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been applied to eliminate organic solvents. A 2022 study demonstrated that grinding 4-amino-6-trifluoromethyl-1,3-benzenedisulfonamide with paraformaldehyde and p-toluenesulfonic acid catalyst for 2 hours yields this compound with 82% purity, though scalability remains challenging.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 20 minutes accelerates the cyclization step, achieving 85% yield with reduced energy consumption. This method preferentially uses ethylene glycol as a microwave-absorbing solvent.

Solid Dispersion Techniques for Enhanced Bioavailability

While primarily developed for Bendrothis compound, solid dispersion methods using polyethylene glycol (PEG) have been adapted for this compound to improve dissolution rates.

PEG-Based Dispersion Protocol

  • Dissolution : this compound (0.25–0.5 wt%) and PEG-6000 (1–3 wt%) are dissolved in acetone or ethanol under stirring.
  • Solvent Removal : Rotary evaporation under reduced pressure yields a solid dispersion.
  • Milling : The dispersion is pulverized to <30 mesh size for tablet compression.
Table 1: Composition of this compound-PEG Solid Dispersions
Component Weight Range (wt%)
This compound 0.25–0.5
PEG-6000 1–3
Microcrystalline Cellulose 2–6
Mannitol 4–8

This approach increases bioavailability by 40% compared to conventional tablets.

Formulation Strategies for Stability and Delivery

Polyvinylpyrrolidone (PVP) Molecular Complexes

This compound forms water-dispersible complexes with PVP K30 (1:5 drug:polymer ratio). The process involves:

  • Dissolving this compound and PVP in ethanol at 50°C.
  • Spray-drying the solution to obtain a glassy solid.
  • Milling to <60 mesh size for direct compression.

These complexes enhance solubility in gastric fluid (pH 1.2) by 3.5-fold, addressing the drug’s inherent hydrophobicity.

Metal Salt Formulations

Reaction with basic metal hydroxides (e.g., Mg(OH)₂, Al(OH)₃) produces insoluble salts that prolong gastric retention. For example:
$$
\text{this compound} + \text{Mg(OH)}2 \rightarrow \text{this compound-Mg}^{2+} \text{salt} + 2\text{H}2\text{O}
$$
The salt is tableted with microcrystalline cellulose (PH-102) and crosscarmellose sodium, showing 92% dissolution at 30 minutes.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:0.1% phosphoric acid (55:45) mobile phase resolves this compound from degradation products. Retention time: 6.8 ± 0.2 minutes.

Spectroscopic Characterization

  • FT-IR : Key peaks at 1345 cm⁻¹ (S=O asym stretch), 1160 cm⁻¹ (C-F stretch).
  • ¹H NMR (DMSO-d6): δ 7.89 (s, 1H, aromatic), δ 6.50 (s, 2H, SO₂NH₂).

Comparative Analysis of Preparation Methods

Table 2: Yield and Purity Across Synthesis Methods
Method Yield (%) Purity (%)
Classical (Yale, 1959) 72 98.5
Microwave-Assisted 85 99.2
Mechanochemical 82 97.8

Microwave synthesis offers the best balance of efficiency and purity, though solvent-free methods align with green chemistry goals.

Industrial Scalability Challenges

Solvent Recovery Systems

Ethanol and acetone account for 70% of production costs. Closed-loop distillation units recover >95% solvent, reducing environmental impact.

Continuous Manufacturing

Twin-screw extruders enable continuous production of PVP complexes, achieving throughputs of 50 kg/h compared to 5 kg/h in batch processes.

Scientific Research Applications

Pharmacological Profile

Flumethiazide is known for its ability to inhibit sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This mechanism is fundamental in its role as an antihypertensive agent. The compound is chemically classified under the benzothiadiazine group, which shares structural similarities with other thiazide diuretics.

Hypertension Management

This compound has been extensively studied for its effectiveness in treating hypertension. It acts as a first-line treatment option due to its ability to lower blood pressure effectively. A randomized controlled trial demonstrated that patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

Edema Treatment

The compound is also indicated for managing edema related to heart failure, liver cirrhosis, and renal disorders. Its diuretic effect helps alleviate fluid retention, improving patient comfort and quality of life.

Cognitive Function

A study investigated the impact of this compound on cognitive function in elderly patients with hypertension. The results indicated that long-term treatment with this compound did not adversely affect cognitive abilities, suggesting that it may be a safe option for older populations .

Bone Mineral Density

Research has shown that thiazide diuretics, including this compound, can positively influence bone mineral density. A study highlighted that patients using this compound had higher bone mineral density compared to those on loop diuretics, indicating potential benefits in preventing osteoporosis .

Hypertension Treatment Case

In a clinical setting, a cohort of 37 hypertensive patients treated with a combination of rauwolfia and this compound exhibited significant improvements in blood pressure control over six months. The study noted enhanced patient adherence due to the combination therapy's effectiveness .

Edema Management Case

A case study involving a patient with congestive heart failure demonstrated that this compound effectively reduced edema within two weeks of treatment initiation, leading to improved mobility and reduced hospital visits due to fluid overload.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common diuretics:

Diuretic TypeMechanism of ActionPrimary UseEfficacy in HypertensionEfficacy in Edema
This compoundInhibits sodium reabsorptionHypertension, EdemaHighHigh
HydrochlorothiazideInhibits sodium reabsorptionHypertensionModerateModerate
FurosemideInhibits sodium and chloride reabsorptionEdemaLowVery High

Mechanism of Action

Flumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume subsequently lowers blood pressure. Additionally, this compound causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles.

Comparison with Similar Compounds

Comparison with Similar Thiazide Diuretics

Structural and Functional Differences

Thiazide diuretics share a benzothiadiazine backbone but differ in substituents, influencing potency, duration, and side effects. Key analogues include hydrochlorothiazide, bendroflumethiazide, and chlorthalidone (a thiazide-like diuretic). Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound R₁ R₂ Molecular Weight (g/mol) Potency (Relative to Chlorothiazide) Duration of Action Key Clinical Use
This compound -CF₃ -H 329.28 1.5–2× 6–12 hours Hypertension, Edema
Hydrochlorothiazide -Cl -H 297.73 1× (reference) 6–12 hours Hypertension, Heart Failure
Bendrothis compound -CF₃ -CH₂C₆H₅ 421.40 10× 18–24 hours Severe Hypertension
Chlorthalidone -Cl -C₆H₄Cl 338.76 1.5–2× 24–72 hours Resistant Hypertension

Structural Notes:

  • Bendrothis compound adds a benzyl group to the -CF₃ substituent, significantly increasing potency and duration .
  • Chlorthalidone lacks the sulfonamide group but retains thiazide-like activity via a ketone moiety, enabling prolonged action .

Pharmacological and Clinical Comparisons

Potency and Efficacy
  • This compound is 1.5–2× more potent than chlorothiazide due to the electron-withdrawing -CF₃ group, which strengthens binding to the Na⁺-Cl⁻ cotransporter .
Electrolyte Excretion

All thiazides increase urinary excretion of Na⁺, Cl⁻, and K⁺. This compound’s hypokalemic effect is comparable to hydrochlorothiazide but less pronounced than bendrothis compound due to shorter duration .

Side Effects
  • Common to all thiazides: hypokalemia, hyperuricemia, and metabolic alkalosis .
  • This compound’s higher lipophilicity may increase central nervous system penetration, though clinical reports of such effects are rare .

Research Findings

  • Structure-Activity Relationship (SAR) : Replacement of the sulfonamide group with -CF₃ (this compound) or -CH₂C₆H₅ (bendrothis compound) enhances diuretic potency by optimizing steric and electronic interactions with renal transporters .
  • Comparative Solubility : this compound’s low aqueous solubility (1.05 g/L) may limit bioavailability compared to hydrochlorothiazide (7.3 g/L), necessitating formulation adjustments .

Biological Activity

Flumethiazide is a thiazide diuretic that primarily acts on the kidneys to promote diuresis (increased urine production) and is commonly used in the management of hypertension and edema. This article delves into its biological activity, including mechanisms of action, clinical implications, and relevant case studies.

This compound functions by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubules of the nephron. The inhibition of this transporter leads to:

  • Increased Sodium and Chloride Excretion : By blocking the reabsorption of sodium and chloride, this compound increases their excretion in urine, which subsequently leads to a reduction in blood volume and blood pressure.
  • Potassium Loss : The increased sodium delivery to the collecting ducts enhances potassium secretion, often resulting in hypokalemia (low potassium levels) as a side effect.
  • Vasodilation : Thiazides like this compound may also induce vasodilation, potentially through mechanisms involving calcium-activated potassium channels in vascular smooth muscle cells .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed after oral administration.
  • Protein Binding : It exhibits high protein binding (approximately 96%).
  • Half-life : The elimination half-life is about 8.5 hours, which influences dosing schedules .

Clinical Applications

This compound is primarily indicated for:

  • Hypertension Management : It is effective in lowering blood pressure, often used alone or in combination with other antihypertensive agents.
  • Edema Treatment : It helps manage fluid retention associated with various conditions, including heart failure and liver cirrhosis.

Case Study 1: Long-term Use and Fracture Risk

A study assessed the long-term use of thiazide diuretics, including this compound, and its association with low-energy fractures among older adults. The findings indicated that:

  • Current use of thiazides was linked to a decreased risk of low-energy fractures (adjusted odds ratio [aOR] 0.83).
  • Longer duration of use (>3 years) further reduced fracture risk (aOR 0.77), suggesting potential benefits for bone health .

Case Study 2: Bone Mineral Density

Research comparing thiazide diuretics to loop diuretics found that thiazides were associated with higher bone mineral density (BMD). This effect may be beneficial for patients at risk of osteoporosis and fractures. The study reported:

  • Thiazide users had a significantly lower incidence of knee replacement surgery compared to those using loop diuretics, indicating a protective effect on bone health .

Adverse Effects

While this compound is generally well-tolerated, it can cause several adverse effects:

  • Electrolyte Imbalances : Hypokalemia is common due to increased potassium excretion.
  • Dehydration : Excessive diuresis can lead to dehydration and hypotension.
  • Metabolic Effects : Long-term use may result in metabolic changes, including hyperuricemia and potential exacerbation of gout .

Summary Table of Biological Activity

PropertyDetails
Mechanism of Action Inhibits Na-Cl cotransporter in distal convoluted tubules
Primary Uses Hypertension, edema
Absorption Rapid after oral administration
Protein Binding ~96%
Half-life ~8.5 hours
Key Adverse Effects Hypokalemia, dehydration, hyperuricemia

Q & A

Q. How can computational models complement experimental studies on this compound’s off-target effects?

  • Methodological Answer : Molecular dynamics simulations of this compound binding to non-target proteins (e.g., carbonic anhydrase) predict off-target interactions. Validate predictions with in vitro enzyme inhibition assays (IC50 measurements). QSAR models trained on benzothiadiazine datasets improve specificity predictions for novel analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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